1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane
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Overview
Description
1-Butyl-3-methyl-8-oxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom within the bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) . This method allows for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold with a wide substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Substitution: Substitution reactions can occur at the butyl or methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and the study of biological activities.
Material Science: The compound’s properties may be explored for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A similar compound with a different substituent pattern.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a similar core structure.
Uniqueness
1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane is unique due to its specific substituents (butyl and methyl groups) and the presence of an oxygen atom within the bicyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62656-70-6 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-butyl-3-methyl-8-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H22O/c1-3-4-6-12-7-5-11(13-12)8-10(2)9-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
NRDMUHAWPJKBJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CCC(O1)CC(C2)C |
Origin of Product |
United States |
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